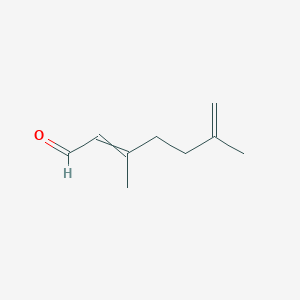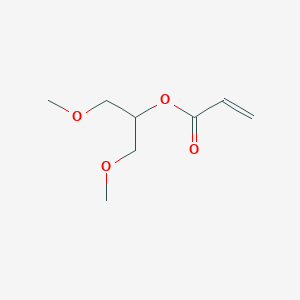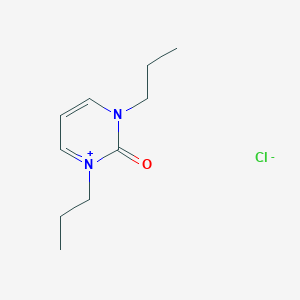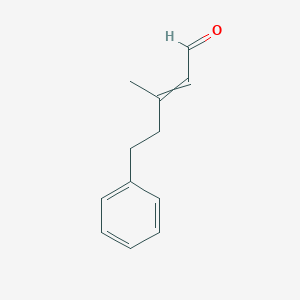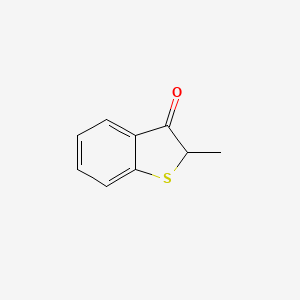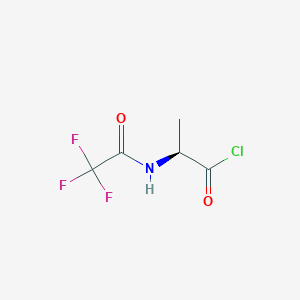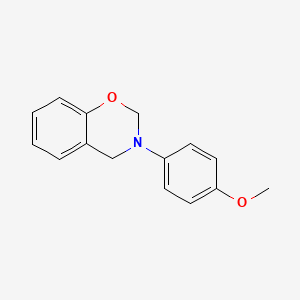
3-(4-Methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of 4-methoxyaniline with formaldehyde and phenol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring.
-
Step 1: Formation of Schiff Base
Reagents: 4-methoxyaniline, formaldehyde
Conditions: Acidic or basic medium
Product: Schiff base intermediate
-
Step 2: Cyclization
Reagents: Schiff base intermediate, phenol
Conditions: Elevated temperature, acidic or basic medium
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoxazine ring can be reduced to form a dihydrobenzoxazine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(4-Hydroxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted benzoxazine derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3-(4-Hydroxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine
- 3-(4-Chlorophenyl)-3,4-dihydro-2H-1,3-benzoxazine
- 3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine
Uniqueness
3-(4-Methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications.
特性
CAS番号 |
51892-02-5 |
|---|---|
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C15H15NO2/c1-17-14-8-6-13(7-9-14)16-10-12-4-2-3-5-15(12)18-11-16/h2-9H,10-11H2,1H3 |
InChIキー |
OBOJSLQNQYPVSN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2CC3=CC=CC=C3OC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


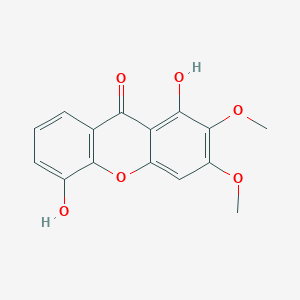

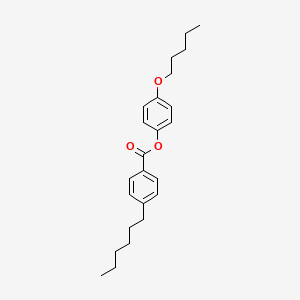

![1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B14637794.png)
